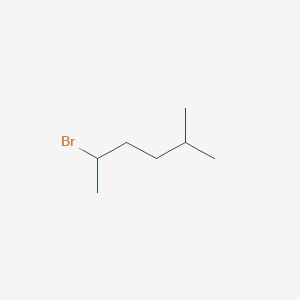

2-Bromo-5-methylhexane

Beschreibung

Context and Significance within Organic Halide Chemistry

In the field of organic halide chemistry, 2-Bromo-5-methylhexane is classified as a secondary bromoalkane. This classification is crucial as it dictates its reactivity. The carbon-bromine (C-Br) bond is polar, with the carbon atom being electron-deficient (δ+) and the bromine atom being electron-rich (δ-). Bromine is an effective leaving group, meaning it can readily depart during a chemical reaction, which is a cornerstone of this compound's utility.

The structure of an alkyl halide significantly influences its reaction pathways. This compound's secondary nature places its reactivity between that of primary and tertiary halides. For instance, it is more sterically hindered than a primary halide like 1-bromo-5-methylhexane (B1585216) but less hindered than a tertiary halide such as 2-bromo-2-methylhexane. brainly.comnist.govnih.gov This intermediate level of steric hindrance allows it to participate in a competitive range of reaction mechanisms, making it an excellent model compound for studying the factors that govern these pathways.

Overview of Research Trajectories for Alkyl Halides

Research involving alkyl halides is foundational to organic chemistry, primarily focusing on nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. pearson.com The trajectory of a reaction is determined by several factors:

Structure of the Alkyl Halide : Primary halides, having low steric hindrance, predominantly undergo SN2 reactions. savemyexams.com Tertiary halides are too sterically hindered for the single-step SN2 mechanism and instead favor two-step processes like SN1 and E1 reactions, which proceed through a stable carbocation intermediate. nih.govsavemyexams.com Secondary halides like this compound can undergo both SN2 and E2 reactions, and the dominant pathway is often dictated by other conditions. brainly.comchegg.com

Nature of the Nucleophile/Base : Strong, small bases/nucleophiles (e.g., hydroxide (B78521), ethoxide) can favor both SN2 and E2 pathways. libretexts.orgscribd.com Bulky bases, such as tert-butoxide, sterically hinder the substitution pathway and thus favor elimination. libretexts.org

Solvent : Polar aprotic solvents can facilitate SN2 reactions. brainly.com Polar protic solvents, like ethanol (B145695), can facilitate SN1 and E1 reactions by stabilizing the carbocation intermediate and can also act as a nucleophile. pearson.comscribd.com

The competition between substitution and elimination is a central theme in alkyl halide research. For example, when comparing this compound (a secondary halide) with 2-bromo-2-methylhexane (a tertiary halide), the former reacts faster via the SN2 mechanism due to lesser steric hindrance. brainly.com Conversely, the tertiary halide is more prone to elimination, especially with a strong base. scribd.com

Research Applications and Areas of Academic Interest for this compound

The specific chemical structure of this compound makes it a useful tool in several areas of chemical research.

Nucleophilic Substitution Studies : As a secondary alkyl halide, this compound is a key substrate for investigating SN2 reactions. brainly.compearson.com It reacts faster than tertiary halides in SN2 conditions, such as with sodium iodide in acetone (B3395972) (a Finkelstein reaction), because its structure presents less steric hindrance to the attacking nucleophile. brainly.comaskfilo.com

Elimination Reaction Mechanisms : The compound is also used to study E2 elimination reactions. gauthmath.com When treated with a strong, non-bulky base like sodium ethoxide in ethanol, it primarily yields the more substituted and stable alkene, 5-methyl-2-hexene (B1588153), following Zaitsev's rule. libretexts.orggauthmath.com However, using a sterically bulky base like potassium tert-butoxide can favor the formation of the less substituted alkene, 5-methyl-1-hexene. This predictable shift in product distribution makes it an excellent model for demonstrating regioselectivity in elimination reactions.

Organometallic Synthesis : A significant application of this compound is in the formation of organometallic compounds, specifically Grignard reagents. myskinrecipes.comscribd.com It reacts with magnesium metal in dry ether to produce (5-methylhexan-2-yl)magnesium bromide. gauthmath.comgauthmath.com This Grignard reagent is a powerful nucleophile and strong base, widely used in research to create new carbon-carbon bonds. For example, its reaction with carbon dioxide, followed by an acidic workup, is a standard method for synthesizing 2,4-dimethylhexanoic acid. gauthmath.comgauthmath.com This highlights its role as a precursor for more complex molecules in the pharmaceutical and petrochemical industries. myskinrecipes.com

Table 2: Key Research Reactions of this compound

| Reaction Type | Reagents | Major Product(s) | Research Significance |

|---|---|---|---|

| SN2 Substitution | Sodium iodide (NaI) in acetone | 2-Iodo-5-methylhexane | Study of SN2 kinetics and steric effects brainly.comaskfilo.com |

| E2 Elimination (Zaitsev) | Sodium ethoxide (NaOEt) in ethanol | 5-Methyl-2-hexene | Demonstrates Zaitsev's rule for regioselectivity libretexts.orggauthmath.com |

| E2 Elimination (Hofmann) | Potassium tert-butoxide (t-BuOK) | 5-Methyl-1-hexene | Demonstrates control of regioselectivity with bulky bases libretexts.org |

| Grignard Reagent Formation | Magnesium (Mg) in dry ether | (5-Methylhexan-2-yl)magnesium bromide | Creation of a powerful carbon nucleophile for synthesis myskinrecipes.comgauthmath.comgauthmath.com |

| Carboxylation of Grignard | 1. Carbon dioxide (CO₂) 2. H₃O⁺ | 2,4-Dimethylhexanoic acid | Carbon-carbon bond formation to create carboxylic acids gauthmath.comgauthmath.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXWXUODAGCSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Methylhexane

Conventional Synthetic Pathways

Conventional methods for synthesizing 2-bromo-5-methylhexane primarily involve the transformation of readily available precursors such as alcohols and carboxylic acids, as well as direct bromination strategies.

Conversion from Corresponding Alcohol Precursors (e.g., 5-Methyl-2-hexanol)

A common and effective method for the synthesis of this compound is through the conversion of its corresponding alcohol precursor, 5-methyl-2-hexanol (B47235). lookchem.com This transformation can be achieved using several brominating agents.

One widely used reagent is phosphorus tribromide (PBr₃). masterorganicchemistry.comyoutube.com This reaction typically proceeds via an Sₙ2 mechanism, which involves the backside attack of the bromide ion on the carbon bearing the hydroxyl group. masterorganicchemistry.comyoutube.com This mechanism leads to an inversion of stereochemistry at the chiral center. The reaction of alcohols with PBr₃ is generally preferred over using hydrobromic acid (HBr) because it is a milder method that minimizes the risk of carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com

Alternatively, hydrobromic acid (HBr) can be used to convert 5-methyl-2-hexanol to this compound. chemistrysteps.com The reactivity of alcohols with hydrogen halides follows the order of 3° > 2° > 1°. libretexts.org For primary and secondary alcohols like 5-methyl-2-hexanol, the reaction proceeds through an Sₙ2 mechanism where the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by the bromide ion. chemistrysteps.com However, with secondary alcohols, there is a possibility of carbocation formation and subsequent rearrangements, which can affect the product distribution. bccollege.ac.invaia.com

The choice of reagent and reaction conditions can be summarized in the following table:

| Reagent | Mechanism | Key Considerations |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Milder conditions, less rearrangement, inversion of stereochemistry. masterorganicchemistry.com |

| Hydrobromic Acid (HBr) | Sₙ2 (for 1°/2° alcohols) | Strong acid, potential for carbocation rearrangements in 2° alcohols. chemistrysteps.comlibretexts.org |

Direct Bromination Strategies

Direct bromination of the parent alkane, 5-methylhexane, represents another synthetic route. This method typically involves a free-radical substitution reaction. byjus.comsavemyexams.com The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals, usually under the influence of UV light. byjus.comsavemyexams.com

The propagation phase consists of two main steps:

A bromine radical abstracts a hydrogen atom from the 5-methylhexane, forming a secondary alkyl radical and hydrogen bromide (HBr). byjus.comchemistryscore.com

The alkyl radical then reacts with another bromine molecule to yield this compound and a new bromine radical, which continues the chain reaction. byjus.comyoutube.com

The termination of the reaction occurs when two radicals combine. byjus.com While this method is straightforward, it often leads to a mixture of isomeric products because the bromine radical can abstract hydrogen atoms from different carbon atoms in the alkane chain. savemyexams.com However, bromination is generally more selective than chlorination, favoring the substitution of tertiary and secondary hydrogens over primary ones. chemistryscore.com

Synthesis from Carboxylic Acid Derivatives (e.g., 2,5-Dimethylhexanoic Acid)

Another synthetic approach involves the use of carboxylic acid derivatives. A known method for producing this compound is from 2,5-dimethylhexanoic acid. chemicalbook.com This transformation can be achieved through a reaction with bis(1,10-phenanthroline)silver(I) triflate in dichloromethane. chemicalbook.com This method represents a specific application of silver-catalyzed decarboxylative halogenation.

Advanced and Stereoselective Synthetic Approaches

The development of advanced synthetic methods has enabled the preparation of specific stereoisomers of this compound, which is crucial for applications where chirality is important.

Enantioselective Synthesis of Chiral this compound Isomers

The synthesis of enantiomerically pure or enriched this compound requires stereoselective methods. Such methods are critical in modern organic synthesis, particularly for the preparation of chiral building blocks for pharmaceuticals and other bioactive molecules. nih.gov

One strategy involves the asymmetric alkylation of a chiral auxiliary, such as the Ni(II) complex of glycine, with an appropriate alkyl halide. nih.govacs.org While not a direct synthesis of this compound, this approach demonstrates the principle of creating chiral centers through alkylation, which can be adapted for the synthesis of chiral alkyl halides. nih.govacs.org

Another approach is the enantioselective bromination of alkenes. Catalytic asymmetric bromohydroxylation of unfunctionalized olefins using a dimeric cinchona alkaloid catalyst has been shown to produce optically active bromohydrins with high enantioselectivity. nih.gov These bromohydrins can then be further transformed into the desired chiral bromoalkane.

The direct catalytic asymmetric formation of a carbon-bromine bond is a challenging but highly desirable transformation. Research in this area has focused on developing chiral catalysts that can control the stereochemical outcome of the bromination reaction.

Nickel-catalyzed enantioconvergent coupling reactions have emerged as a powerful tool for the asymmetric synthesis of chiral molecules. organic-chemistry.org For instance, a nickel-catalyzed reaction of a racemic alkyl halide with an olefin and a hydrosilane can produce esters of chiral dialkyl carbinols with high enantioselectivity. nih.govorganic-chemistry.org This methodology could potentially be adapted for the synthesis of chiral this compound by carefully selecting the appropriate starting materials.

Furthermore, catalytic asymmetric C-H activation offers a direct route to functionalize alkanes enantioselectively. acs.org Dirhodium catalysts have been used for intermolecular C-H insertions with good control of regioselectivity and enantioselectivity. acs.org While specific examples for this compound are not detailed, the principle of catalytic asymmetric C-H activation represents a frontier in the stereoselective synthesis of such compounds.

The following table summarizes some advanced and stereoselective approaches:

| Method | Key Features | Potential Application for this compound |

| Asymmetric Alkylation | Use of chiral auxiliaries to direct stereochemistry. nih.govacs.org | Synthesis of chiral precursors to this compound. |

| Catalytic Asymmetric Bromohydroxylation | Enantioselective formation of bromohydrins from alkenes. nih.gov | Conversion of the resulting bromohydrin to chiral this compound. |

| Nickel-Catalyzed Enantioconvergent Coupling | Coupling of racemic alkyl halides with other reagents. nih.govorganic-chemistry.org | Potential for direct asymmetric synthesis of this compound derivatives. |

| Catalytic Asymmetric C-H Activation | Direct enantioselective functionalization of C-H bonds. acs.org | A future-oriented strategy for the direct, stereoselective synthesis of this compound. |

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to preferentially produce one diastereomer over others. If one were to synthesize this compound from a chiral precursor that already contains a stereocenter, the introduction of the bromine atom at C2 could lead to two diastereomers. For instance, starting with an enantiomerically pure 5-methyl-2-hexanol, the conversion of the hydroxyl group to a bromine atom could proceed with either inversion or retention of configuration, depending on the reagents used.

A recent study (to be published in April 2025) has explored the stereospecific radical bromination of β-aryl alcohols, finding that the reaction can proceed with retention of configuration. bgu.ac.ilnih.gov While 5-methyl-2-hexanol is an aliphatic alcohol, this research into stereospecific bromination highlights that controlling the diastereochemical outcome of such transformations is an active area of investigation. The choice of brominating agent (e.g., PBr₃, NBS with additives) and reaction conditions would be critical in directing the stereoselectivity of the reaction. bgu.ac.il

Chromatographic Resolution Techniques for Enantiomers

When an enantioselective synthesis is not feasible or results in a mixture of enantiomers (a racemate), chromatographic resolution is a common method for separation. wikipedia.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. rsc.orgcsfarmacie.cz

Optimization of Synthetic Processes

Yield Maximization and Reaction Efficiency Studies

The optimization of any synthetic process is crucial for its practical application, aiming to maximize the yield of the desired product while ensuring efficiency in terms of time, cost, and resources. In the context of the silver-catalyzed decarboxylative bromination of 2,5-dimethylhexanoic acid to form this compound, several factors can be optimized. organic-chemistry.orgacs.org

Studies on similar silver-catalyzed Hunsdiecker-type reactions have shown that catalyst loading, concentration of the substrate, and the choice of solvent and brominating agent are critical variables. organic-chemistry.orgacs.org For instance, research has demonstrated that using dibromoisocyanuric acid as the brominating agent with a catalytic amount of a silver-phenanthroline complex can provide high yields under mild, room-temperature conditions. organic-chemistry.org Optimization studies revealed that reducing the substrate concentration could improve yields. organic-chemistry.org The efficiency of this catalytic system avoids the need for stoichiometric amounts of precious silver salts, a drawback of the classical Hunsdiecker reaction. byjus.com

Table 1: Factors for Optimization in Silver-Catalyzed Bromination

| Parameter | Description | Potential Impact on Yield/Efficiency |

| Catalyst Loading | The molar percentage of the silver catalyst relative to the substrate. | Lowering catalyst loading reduces cost, but too little may decrease reaction rate and yield. Optimal loading balances cost and efficiency. |

| Brominating Agent | The source of electrophilic bromine (e.g., DBIA, NBS, Br₂). | The choice of agent affects reactivity and by-product formation. Dibromoisocyanuric acid (DBIA) has been shown to be effective. organic-chemistry.org |

| Solvent | The medium in which the reaction is conducted (e.g., DCE, CH₂Cl₂). | Solvent polarity and coordinating ability can influence the stability of intermediates and reaction pathways, impacting the yield. |

| Concentration | The molarity of the carboxylic acid substrate in the solvent. | Lower concentrations can sometimes suppress side reactions, leading to higher yields of the desired product. organic-chemistry.org |

| Temperature | The temperature at which the reaction is performed. | While many modern methods work at room temperature, some substrates may require heating to achieve a reasonable reaction rate. organic-chemistry.org |

Minimization of Side Reactions and By-product Formation

A key aspect of optimizing a synthetic route is the minimization of unwanted side reactions and the resulting by-products. The Hunsdiecker reaction and its variants proceed via radical intermediates, which can lead to a variety of side products. byjus.comwikipedia.org

In the decarboxylative bromination of a carboxylic acid, the primary radical formed after the loss of CO₂ can undergo several alternative reactions besides abstracting a bromine atom. These include:

Dimerization: Two alkyl radicals can combine to form an alkane dimer.

Disproportionation: One radical can abstract a hydrogen atom from another, leading to an alkane and an alkene.

Reaction with Solvent: The radical may react with the solvent, especially if the solvent has easily abstractable hydrogen atoms.

The silver-catalyzed method using dibromoisocyanuric acid under mild conditions is designed to minimize these side reactions by keeping the concentration of radical intermediates low at any given time. organic-chemistry.orgacs.org The precipitation of the stable isocyanuric acid co-product can also help drive the reaction to completion and simplify purification. organic-chemistry.org In reactions involving unsaturated carboxylic acids, a potential side reaction is the addition of the bromine to the double bond instead of the desired decarboxylative bromination. wikipedia.org For a saturated substrate like 2,5-dimethylhexanoic acid, this is not a concern. Careful selection of the brominating agent and reaction conditions is paramount to ensure the chemoselective formation of this compound.

Compound Reference Table

Green Chemistry Considerations in Synthesis

The synthesis of alkyl halides, including this compound, has traditionally involved methods that are resource-intensive and generate significant waste. researchgate.netchemrxiv.org In response, the principles of green chemistry are being increasingly applied to develop more sustainable and environmentally benign synthetic routes. numberanalytics.com These principles focus on maximizing atom economy, using less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation. wordpress.com

Atom Economy

Atom economy is a crucial metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. savemyexams.comstudymind.co.uk Reactions with 100% atom economy, where all reactant atoms are found in the final product, are considered ideal. scranton.edu

For the synthesis of this compound, different pathways exhibit vastly different atom economies. For instance, the hydrobromination of 5-methyl-2-hexene (B1588153) is an addition reaction and, theoretically, has a 100% atom economy as all atoms from the reactants (the alkene and hydrogen bromide) are incorporated into the final product.

In contrast, substitution reactions, such as the reaction of 5-methyl-2-hexanol with hydrogen bromide, have a lower atom economy because a byproduct, water, is formed.

Table 1: Atom Economy Comparison for Synthesis of this compound

| Reaction Type | Starting Material | Reagents | Desired Product | Byproduct(s) | Theoretical Atom Economy |

| Addition | 5-methyl-2-hexene | HBr | This compound | None | 100% |

| Substitution | 5-methyl-2-hexanol | HBr | This compound | H₂O | ~81.3% |

| Substitution | 5-methylhexane | Br₂ | This compound | HBr | ~68.6% |

Note: Atom economy is calculated as (Molar mass of desired product / Sum of molar masses of all reactants) x 100.

Alternative Reagents and Catalysts

A significant focus of green chemistry is the replacement of hazardous reagents with safer alternatives. wordpress.com

Bromine Source: Traditional bromination often uses elemental bromine (Br₂), which is highly toxic, corrosive, and volatile. cambridgescholars.com A common alternative is N-bromosuccinimide (NBS), a solid that is easier and safer to handle. wordpress.comcambridgescholars.com However, the atom economy of using NBS is poor, as it generates succinimide (B58015) as a significant byproduct. wordpress.com More advanced green methods focus on the in situ generation of bromine from less hazardous sources. researchgate.net Oxidative bromination, for example, uses bromide salts (like NaBr) or hydrobromic acid (HBr) in combination with an oxidant such as hydrogen peroxide (H₂O₂). researchgate.netnih.gov This approach is characterized by high atom efficiency and the formation of water as the primary byproduct. researchgate.net

Catalysis: The use of catalysts is fundamental to green synthesis. numberanalytics.com For the synthesis of bromoalkanes from alcohols, traditional methods often use concentrated sulfuric acid as a catalyst, which is highly corrosive and creates difficult-to-manage waste. mdpi.com Modern approaches employ heterogeneous solid acid catalysts, such as alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), which can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. mdpi.com Photocatalysis using visible light offers a method to initiate radical reactions without the need for chemical initiators, which are often hazardous. ed.govacs.org

Table 2: Comparison of Brominating Systems

| System | Advantages | Disadvantages | Green Chemistry Principle |

| Br₂ | Effective reagent | Highly toxic, corrosive, hazardous to handle. cambridgescholars.com | (None) |

| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. cambridgescholars.com | Poor atom economy, generates waste. wordpress.com | Designing Safer Chemicals |

| HBr / H₂O₂ | High atom efficiency, water is the main byproduct. researchgate.net | Requires careful control of reaction conditions. | Use of Catalysis, Safer Solvents & Auxiliaries |

| NaBr / NaBrO₃ | Solid reagents, stable, inexpensive. researchgate.net | Requires an acidic medium. | Designing Safer Chemicals |

"Greening" Reaction Conditions

Solvent Selection: A major environmental concern in chemical synthesis is the use of volatile and toxic organic solvents. psu.edu Free radical bromination has classically been performed in carbon tetrachloride (CCl₄), a toxic and ozone-depleting substance. researchgate.neted.gov Green chemistry promotes the substitution of such solvents with more environmentally benign alternatives. Research has demonstrated successful brominations in solvents like methyl acetate, water, and diethyl carbonate. researchgate.netpsu.edu In some cases, solventless, or "neat," reactions can be performed, completely eliminating solvent waste. researchgate.net

Energy Efficiency: Reducing energy consumption is another cornerstone of green chemistry. Catalytic distillation is an innovative technique that combines reaction and product separation into a single process. mdpi.com By continuously removing the product as it forms, it can overcome equilibrium limitations and reduce the energy required for downstream purification. mdpi.com Additionally, microwave-assisted synthesis has been shown to dramatically shorten reaction times compared to conventional heating, leading to significant energy savings. psu.edu

Waste Reduction Strategies

The development of "low waste" synthetic methodologies is a primary goal. researchgate.netchemrxiv.org Research into nucleophilic substitution reactions has led to methods that drastically reduce the process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. researchgate.netchemrxiv.org One such approach involves activating alcohols with reagents like diphenyl H-phosphonate, which facilitates their conversion to alkyl bromides in a one-pot process with high yields and favorable green chemistry metrics. researchgate.netchemrxiv.orgucc.ie This type of methodology is applicable to a wide range of alcohols, including secondary alcohols similar in structure to 5-methyl-2-hexanol. chemrxiv.org

Reaction Mechanisms and Reactivity of 2 Bromo 5 Methylhexane

Nucleophilic Substitution Reactions

Competitive Pathways of SN1 and SN2

Nucleophilic substitution reactions of 2-bromo-5-methylhexane can proceed through either an S(_N)1 (substitution nucleophilic unimolecular) or S(_N)2 (substitution nucleophilic bimolecular) mechanism. These pathways are in competition, and the predominant mechanism is determined by factors such as the nature of the nucleophile, the solvent, and the temperature.

The S(_N)2 mechanism is a single-step process where a strong nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. savemyexams.com This concerted mechanism results in an inversion of stereochemistry at the chiral center. For an S(_N)2 reaction to occur, the nucleophile must have unhindered access to the back side of the carbon-bromine bond. As a secondary halide, this compound is more sterically hindered than a primary halide, but less so than a tertiary halide, making the S(_N)2 pathway possible, particularly with strong, unhindered nucleophiles. youtube.com

The S(_N)1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a secondary carbocation intermediate. savemyexams.comyoutube.com This intermediate is then rapidly attacked by a nucleophile from either face, leading to a mixture of stereoisomers (racemization). The formation of a carbocation is favored by polar protic solvents, which can stabilize the intermediate through solvation. Weak nucleophiles also favor the S(_N)1 pathway. youtube.com

The reaction of (R)-2-bromo-5-methylhexane with a reagent like sodium hydroxide (B78521) can illustrate this competition. chegg.com Under conditions with a high concentration of a strong nucleophile (like hydroxide) in a polar aprotic solvent, the S(_N)2 pathway is favored, yielding (S)-5-methylhexan-2-ol. Conversely, in a polar protic solvent (like water or ethanol) with a weak nucleophile, the S(_N)1 mechanism would be more likely, proceeding through a secondary carbocation and resulting in a racemic mixture of (R)- and (S)-5-methylhexan-2-ol.

| Factor | Favors S(_N)1 | Favors S(_N)2 |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak (e.g., H(_2)O, ROH) | Strong (e.g., OH, CN, RO) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |

| Leaving Group | Good (e.g., I, Br, TsO) | Good (e.g., I, Br, TsO) |

| Kinetics | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form alkenes. Similar to substitution reactions, elimination can occur via two distinct mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular).

Unimolecular Elimination (E1) Mechanisms

The E1 mechanism is a two-step process that shares its first step with the S(_N)1 mechanism: the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com In the second step, a weak base removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond. E1 reactions are favored by the same conditions as S(_N)1 reactions: a secondary or tertiary substrate, a weak base, and a polar protic solvent. masterorganicchemistry.com Heat also tends to favor elimination over substitution. masterorganicchemistry.com Since the E1 reaction proceeds through a carbocation, it often competes with the S(_N)1 reaction. libretexts.org

For this compound, the departure of the bromide ion would form a secondary carbocation. A subsequent deprotonation at either C1 or C3 would lead to the formation of alkene products.

Bimolecular Elimination (E2) Mechanisms

The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, and a double bond is formed. chemicalnote.compressbooks.pub The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. pressbooks.pub This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. E2 reactions are favored by strong, bulky bases, which can promote elimination over S(_N)2 substitution due to steric hindrance. youtube.com

Regioselectivity and Stereoselectivity in Alkene Formation

Elimination reactions of this compound can yield more than one alkene product because there are two non-equivalent β-carbons (C1 and C3) from which a proton can be removed. The regiochemical outcome of these reactions is generally governed by Zaitsev's Rule , which predicts that the major product will be the more substituted, and therefore more stable, alkene. amazonaws.com

Zaitsev Product: Removal of a proton from C3 results in the formation of 5-methylhex-2-ene. This is the more substituted alkene (disubstituted) and is generally the major product, especially with small, strong bases like sodium ethoxide.

Hofmann Product: Removal of a proton from the methyl group at C1 results in 5-methylhex-1-ene. This is the less substituted alkene (monosubstituted) and is typically the minor product. However, the use of a sterically hindered, bulky base (e.g., potassium tert-butoxide) can favor the formation of the Hofmann product by preferentially abstracting the less sterically hindered proton at C1.

Furthermore, the formation of 5-methylhex-2-ene can result in geometric isomers (E and Z). E2 reactions are often stereoselective, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer. amazonaws.com

| Base | Major Product | Minor Product | Governing Rule |

| Sodium Ethoxide (CH(_3)CH(_2)ONa) | 5-methylhex-2-ene | 5-methylhex-1-ene | Zaitsev |

| Potassium tert-butoxide ((CH(_3))(_3)COK) | 5-methylhex-1-ene | 5-methylhex-2-ene | Hofmann |

Organometallic Reactions

Formation of Grignard Reagents

This compound is a suitable substrate for the preparation of Grignard reagents, which are powerful carbon-based nucleophiles used extensively in organic synthesis for forming new carbon-carbon bonds. myskinrecipes.commasterorganicchemistry.com

The Grignard reagent is synthesized by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org The magnesium atom inserts itself into the carbon-bromine bond in an oxidative insertion process. adichemistry.com

Reaction: CH(_3)CH(Br)CH(_2)CH(_2)CH(CH(_3))(_2) + Mg → CH(_3)CH(MgBr)CH(_2)CH(_2)CH(CH(_3))(_2)

The resulting organometallic compound is (5-methylhexan-2-yl)magnesium bromide. The reaction must be carried out under strictly anhydrous (dry) conditions because Grignard reagents are strong bases and will react readily with water or other protic solvents, which would protonate the reagent and render it ineffective. libretexts.org The ether solvent is crucial as it stabilizes the Grignard reagent by forming a Lewis acid-base complex. adichemistry.com

A common side reaction in Grignard reagent formation is Wurtz coupling, where the Grignard reagent reacts with another molecule of the starting alkyl halide. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck) Utilizing this compound as an Electrophile

This compound, as a secondary alkyl bromide, can serve as an electrophilic partner in cross-coupling reactions to form new carbon-carbon bonds. These reactions are typically catalyzed by transition metals, most notably palladium and nickel complexes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, involving the reaction of an organoboron compound with an organohalide. For a secondary alkyl bromide like this compound, nickel-based catalysts are often more effective than palladium-based ones, which can be challenged by the slower oxidative addition and competing β-hydride elimination pathways.

The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent (e.g., an arylboronic acid) would generally proceed through the following key steps:

Oxidative Addition: A low-valent nickel(0) complex oxidatively adds to the carbon-bromine bond of this compound to form an alkylnickel(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the nickel center, displacing the bromide and forming a diorganonickel(II) complex. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the nickel center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the nickel(0) catalyst.

It is important to note that for secondary alkyl halides, radical pathways can sometimes be involved, especially with nickel catalysts. This can influence the stereochemistry of the reaction.

Illustrative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | NiCl₂ | dtbbpy | K₃PO₄ | 1,4-Dioxane | 80 | 75 |

| 2 | 4-Tolylboronic acid | NiBr₂·diglyme | bipy | LiOt-Bu | Toluene | 100 | 68 |

| 3 | Naphthylboronic acid | Ni(COD)₂ | PCy₃ | Cs₂CO₃ | THF | 65 | 82 |

Heck Reaction

The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. The use of unactivated alkyl halides, such as this compound, in Heck-type reactions is a more recent development and often requires specialized catalytic systems, with nickel catalysts again playing a prominent role.

The mechanism for a Heck-type reaction involving this compound would likely follow a pathway involving radical intermediates:

Initiation: A nickel(0) catalyst can react with this compound to generate a 5-methylhexan-2-yl radical.

Alkene Addition: This radical then adds to the alkene coupling partner.

Radical Trapping: The resulting radical is trapped by the nickel catalyst to form an alkylnickel(II) species.

β-Hydride Elimination: This intermediate undergoes β-hydride elimination to form the alkenylated product and a nickel-hydride species.

Catalyst Regeneration: The nickel(0) catalyst is regenerated, often with the assistance of a base.

The regioselectivity of the alkene insertion and the efficiency of the β-hydride elimination are key factors influencing the outcome of the reaction.

Illustrative Data for Heck-type Reaction of this compound

Disclaimer: The following data is hypothetical and based on general findings for Heck-type reactions of unactivated secondary alkyl bromides, as specific data for this compound is not available in the provided search results.

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | NiBr₂ | dtbbpy | K₃PO₄ | DMA | 100 | 65 |

| 2 | n-Butyl acrylate | NiI₂ | terpy | DBU | NMP | 120 | 58 |

| 3 | 1-Octene | NiCl₂(dme) | phen | NaOt-Bu | Acetonitrile | 80 | 72 |

Radical Reaction Pathways

Beyond its participation in transition metal-catalyzed reactions that may have radical intermediates, this compound can directly undergo reactions that proceed via a free-radical chain mechanism. A key example is the formation of this compound itself through the radical bromination of 2,5-dimethylhexane.

The mechanism of a typical radical chain reaction involving an alkyl bromide consists of three main stages:

Initiation: This step involves the formation of radicals, typically initiated by heat or UV light. For instance, in the bromination of an alkane, a bromine molecule (Br₂) undergoes homolytic cleavage to form two bromine radicals (Br•).

Propagation: This is a two-step process that continues the chain reaction.

A bromine radical abstracts a hydrogen atom from the alkane (in the case of forming this compound, this would be from the C2 position of 2,5-dimethylhexane) to form a secondary alkyl radical and hydrogen bromide (HBr).

The resulting alkyl radical then reacts with another molecule of Br₂ to form the alkyl bromide product (this compound) and a new bromine radical, which can then continue the chain.

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.

The regioselectivity of radical bromination is generally high, with a preference for the abstraction of hydrogens from the most substituted carbon atoms (tertiary > secondary > primary). This is due to the relative stability of the resulting alkyl radicals. In the case of 2,5-dimethylhexane, abstraction of a hydrogen from the C2 (or C5) position leads to a more stable secondary radical compared to the primary radicals that would be formed at other positions.

The carbon-bromine bond in this compound can also undergo homolytic cleavage under appropriate conditions (e.g., photolysis or high temperatures) to form a 5-methylhexan-2-yl radical and a bromine radical, which can then participate in further radical reactions.

Stereochemical Investigations of 2 Bromo 5 Methylhexane

Absolute Configuration Determination

Establishing the absolute configuration—whether the chiral center is (R) or (S)—is fundamental. This is typically achieved through a combination of chemical derivatization and spectroscopic analysis.

A powerful and widely used technique for determining the absolute configuration of chiral secondary alcohols is the Mosher's ester method. springernature.comstackexchange.comnih.gov While this method is applied to alcohols, its application is relevant here as 2-bromo-5-methylhexane is often synthesized from its corresponding alcohol, 5-methyl-2-hexanol (B47235), and the stereochemistry is directly related.

The method involves reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically as the acid chloride (MTPA-Cl). nih.gov This reaction creates a pair of diastereomeric esters. Because diastereomers have different physical properties, their nuclear magnetic resonance (NMR) spectra will also differ. springernature.comutoronto.ca

The key to the analysis lies in the anisotropic effect of the phenyl ring of the MTPA moiety, which is held in a preferred conformation. nih.gov This causes protons on one side of the newly formed ester to be shielded (shifted to a higher field, lower ppm) while protons on the other side are deshielded (shifted to a lower field, higher ppm). By preparing both the (R)-MTPA and (S)-MTPA esters and comparing their ¹H NMR spectra, the absolute configuration of the original alcohol can be deduced. The difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center will have a consistent sign (positive or negative) on either side of the molecule, allowing for unambiguous assignment. nih.gov

For 5-methyl-2-hexanol, the precursor to this compound, the analysis would proceed as follows:

React the unknown enantiomer of 5-methyl-2-hexanol separately with (R)-MTPA-Cl and (S)-MTPA-Cl.

Acquire the ¹H NMR spectrum for each resulting diastereomeric ester.

Assign the proton signals, particularly for the methyl group at C1 and the methylene (B1212753) protons at C3.

Calculate the Δδ (δS-ester - δR-ester) values for these protons.

A positive Δδ value for the C1 protons and a negative Δδ value for the C3 protons would indicate the (S) configuration for the alcohol, while the opposite would indicate the (R) configuration.

Interactive Table: Hypothetical Mosher's Ester Analysis Data for 5-methyl-2-hexanol

| Protons Analyzed | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Configuration Assignment |

| C1-H₃ (methyl group) | 1.25 | 1.15 | +0.10 | Protons on this side have a positive Δδ |

| C3-H₂ (methylene group) | 1.60 | 1.72 | -0.12 | Protons on this side have a negative Δδ |

Note: This data is illustrative. Based on this hypothetical data, the alcohol would be assigned the (S) configuration.

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. yale.edu These methods provide direct information about the molecule's three-dimensional structure.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgslideshare.net Chiral molecules exhibit a phenomenon known as the Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band. The sign of the Cotton effect can be correlated with the absolute configuration of the chiral center.

Vibrational Circular Dichroism (VCD): VCD is an extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation. wikipedia.org Since VCD is sensitive to the vibrations of the entire molecular framework, it provides a detailed stereochemical fingerprint. bruker.com It has become a powerful tool for determining the absolute configuration of small chiral molecules in solution. wikipedia.orgru.nl The experimental VCD spectrum can be compared to spectra predicted by ab initio or density functional theory (DFT) calculations for both the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum provides a reliable assignment of the absolute configuration.

Conformational Analysis and Dynamics

Beyond its static absolute configuration, this compound is a flexible molecule that exists as an equilibrium of multiple conformations due to rotation around its carbon-carbon single bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying the conformational preferences of flexible molecules in solution. auremn.org.brnih.gov The key parameters are the vicinal proton-proton coupling constants (³JHH). The magnitude of this coupling is dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation. acs.orgwikipedia.org

By measuring the ³JHH values between the proton at C2 and the protons at C3, one can determine the relative populations of the staggered conformers (gauche and anti) resulting from rotation around the C2-C3 bond. For example, a large coupling constant (~10-14 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle), while a small coupling constant (~2-4 Hz) suggests a gauche relationship (~60° dihedral angle). wikipedia.org

Interactive Table: Key Conformations around the C2-C3 Bond of this compound

| Conformer | Dihedral Angle (H-C2-C3-H) | Predicted ³JHH | Relative Stability |

| Anti | ~180° | ~10-14 Hz | Generally most stable due to minimized steric hindrance |

| Gauche 1 | ~60° | ~2-4 Hz | Less stable due to steric interaction between the bromine and the propyl group |

| Gauche 2 | ~60° | ~2-4 Hz | Less stable due to steric interaction between the bromine and the propyl group |

The rotation around C-C single bonds is not entirely free but is hindered by a specific energy barrier, known as the rotational barrier. researchgate.netyoutube.com This barrier is a result of torsional strain and steric interactions that occur in the eclipsed transition states. For alkanes, these barriers are typically low enough to allow for rapid interconversion at room temperature. researchgate.net

Dynamic NMR (DNMR) spectroscopy is a technique used to study the kinetics of these conformational changes. libretexts.orgyoutube.com By monitoring the NMR spectrum at different temperatures, the rate of interconversion can be determined. At low temperatures, the exchange is slow, and separate signals for each conformer may be observed. As the temperature is raised, the signals broaden and eventually coalesce into a single, time-averaged signal. From the coalescence temperature and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Stereospecificity and Stereoselectivity in Chemical Transformations of this compound

The stereochemistry of this compound plays a critical role in determining the stereochemical outcome of its reactions.

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.orgmasterorganicchemistry.com A stereoselective reaction is one that produces a predominance of one stereoisomer over others. chemistrysteps.com

Substitution Reactions: Nucleophilic substitution reactions of this compound can proceed via SN1 or SN2 mechanisms. chegg.com

SN2 Mechanism: This is a stereospecific process. The nucleophile attacks from the side opposite to the leaving group (backside attack), resulting in a complete inversion of the configuration at the chiral center. khanacademy.orgmasterorganicchemistry.com For example, the reaction of (R)-2-bromo-5-methylhexane with sodium hydroxide (B78521) would yield exclusively (S)-5-methyl-2-hexanol.

SN1 Mechanism: This mechanism proceeds through a planar carbocation intermediate. The nucleophile can attack from either face, leading to a mixture of enantiomers (racemization). Therefore, the SN1 reaction is not stereospecific.

Elimination Reactions: The E2 elimination of this compound is both stereospecific and stereoselective.

Stereospecificity: The E2 mechanism requires a specific geometry where the β-hydrogen and the bromine leaving group are in an anti-periplanar arrangement (dihedral angle of 180°). khanacademy.orglibretexts.org This requirement dictates which alkene stereoisomer can be formed from a given conformer.

Stereoselectivity: Elimination can occur by removing a proton from either C1 or C3. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene, which is 5-methyl-2-hexene (B1588153) (from removal of a C3 proton). Furthermore, since rotation around the C2-C3 bond is possible, the reaction will preferentially proceed through the more stable conformer that allows for anti-periplanar elimination to form the more stable (E)- or trans-alkene. chemistrysteps.comkhanacademy.org Thus, the E2 reaction of this compound is stereoselective, favoring the formation of (E)-5-methyl-2-hexene.

Applications of 2 Bromo 5 Methylhexane As a Synthetic Intermediate

Synthesis of Nitrogen-Containing Organic Compounds

The reactivity of 2-Bromo-5-methylhexane makes it a suitable precursor for the synthesis of various nitrogenous compounds, including primary amines and heterocyclic structures, which are significant motifs in medicinal chemistry and materials science.

The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides. acs.org The process involves the N-alkylation of potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate, which is subsequently cleaved to release the primary amine. researchgate.net In principle, this compound can be used in this synthesis to produce 5-methylhexan-2-amine.

The reaction proceeds in two main steps:

Alkylation : The nucleophilic phthalimide anion attacks the electrophilic carbon atom of this compound in an S(_N)2 reaction, displacing the bromide ion. wikipedia.org

Hydrolysis/Hydrazinolysis : The resulting N-(5-methylhexan-2-yl)phthalimide is then cleaved. While acidic hydrolysis can be used, the Ing-Manske procedure, which uses hydrazine (B178648) hydrate, is often preferred as it proceeds under milder, neutral conditions. acs.orgorganic-chemistry.org

However, the Gabriel synthesis is most efficient for primary alkyl halides. wikipedia.org As a secondary halide, this compound is more sterically hindered, which can lead to lower yields and competing elimination (E2) reactions. organic-chemistry.org

Table 1: Gabriel Synthesis of 5-methylhexan-2-amine

| Reactant | Product | Method | Notes |

| This compound | 5-methylhexan-2-amine | Gabriel Synthesis | Reaction is theoretically possible but may be inefficient due to the secondary nature of the alkyl halide. |

| Potassium Phthalimide | |||

| Hydrazine Hydrate |

This compound can be employed in the synthesis of substituted nitrogen-containing heterocycles, such as pyridine (B92270) derivatives, through alkylation reactions. These reactions can target either the nitrogen atom (N-alkylation) or a carbon atom of the ring (C-alkylation).

N-Alkylation : Pyridine reacts with primary and secondary alkyl halides via nucleophilic attack by the nitrogen lone pair to form N-alkylpyridinium salts. quimicaorganica.org The reaction of pyridine with this compound would yield N-(5-methylhexan-2-yl)pyridinium bromide. This quaternization modifies the electronic properties of the pyridine ring, making it more susceptible to subsequent reactions.

C-Alkylation : Direct C-alkylation of the pyridine ring with alkyl halides is more challenging due to the ring's relative inertness to electrophilic attack. However, modern synthetic methods have been developed to achieve this transformation. For instance, visible-light-driven, photocatalyst-free methods can achieve C4-selective alkylation of pyridinium (B92312) derivatives with secondary alkyl bromides. organic-chemistry.org Other strategies involve the use of blocking groups to direct the alkylation to a specific position or radical-based methods. nih.govrsc.org

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a key substrate in several such transformations.

As an alkylating agent, this compound can introduce the 5-methylhexyl moiety onto carbon nucleophiles. A prominent example is the alkylation of enolates. Enolates, generated from carbonyl compounds like ketones or esters by treatment with a strong base, are potent carbon nucleophiles that react with alkyl halides in an S(_N)2 fashion. libretexts.org

The reaction of an enolate with this compound results in the formation of a new C-C bond at the α-position to the carbonyl group. libretexts.org Given that this is an S(_N)2 reaction, its efficiency is dependent on steric hindrance. As a secondary halide, this compound is a viable substrate, though primary alkyl halides are generally more reactive. libretexts.orglibretexts.org This method is fundamental for building more complex carbon skeletons from simpler carbonyl precursors.

Modern cross-coupling reactions have revolutionized the formation of C-C bonds, and recent advancements have extended their utility to include secondary alkyl halides. researchgate.net These methods often overcome the challenge of β-hydride elimination, a common side reaction with sp³-hybridized substrates. nih.gov

Negishi Coupling : This palladium-catalyzed reaction couples an organozinc reagent with an organic halide. nih.govorganic-chemistry.org this compound can be converted into its corresponding organozinc halide, (5-methylhexan-2-yl)zinc bromide. This organometallic intermediate can then be coupled with a variety of aryl or vinyl bromides and chlorides. nih.govorganic-chemistry.orgacs.org The development of specific biarylphosphine ligands (e.g., CPhos) has been crucial in suppressing β-hydride elimination and achieving high yields of the desired secondary-alkylated product. nih.govorganic-chemistry.org

Suzuki Coupling : The Suzuki reaction, which couples an organoboron compound with an organic halide, has also been adapted for use with unactivated secondary alkyl bromides. acs.orgacs.org Nickel-based catalyst systems, often employing diamine ligands, have been shown to effectively catalyze the coupling of secondary alkyl bromides with aryl- or alkylboron reagents at room temperature. acs.orgnih.gov This allows for the direct use of this compound without prior conversion to an organometallic reagent.

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org this compound can be used to prepare the corresponding Grignard reagent, (5-methylhexan-2-yl)magnesium bromide. youtube.comyoutube.com While the Kumada coupling is highly effective for aryl and vinyl halides, its application with alkyl halides can be more complex and prone to side reactions. wikipedia.org

Table 2: Cross-Coupling Reactions Involving Secondary Alkyl Bromides

| Coupling Reaction | Key Reagents | Product Type | Key Advantage |

| Negishi | Organozinc Halide, Pd Catalyst, Ligand (e.g., CPhos) | Aryl/Vinyl-Alkyl | High yields and selectivity for secondary alkyls; broad scope. nih.gov |

| Suzuki | Boronic Acid/Ester, Ni Catalyst, Diamine Ligand | Aryl/Vinyl/Alkyl-Alkyl | Uses readily available and stable boronic acids. acs.org |

| Kumada | Grignard Reagent, Ni or Pd Catalyst | Aryl/Vinyl/Alkyl-Alkyl | One of the first cross-coupling methods developed. wikipedia.org |

Precursor for Advanced Chemical Entities

The 5-methylhexyl structural motif, readily installed using this compound, is present in various molecules of interest. The compound itself serves as a building block for creating more complex molecules with specific biological or material properties. mdpi.com Research has indicated that this compound exhibits anti-inflammatory properties and has been found to be effective in the treatment of prostate cancer cells, suggesting its potential as a lead compound or a key intermediate in the development of new therapeutic agents. biosynth.com Its role as a precursor allows synthetic chemists to access novel chemical entities for evaluation in drug discovery and other advanced applications.

Derivatization for Introducing New Functional Groups

The true synthetic versatility of this compound lies in its ability to be converted into a wide array of other compounds through the replacement or modification of the bromine atom. As a secondary alkyl halide, it can undergo both nucleophilic substitution and elimination reactions, with the dominant pathway influenced by reaction conditions.

A primary route for derivatization is through nucleophilic substitution , where the bromide ion is replaced by a different nucleophile. libretexts.org This allows for the direct conversion of the bromoalkane into compounds with different functional groups, as detailed in the table below.

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group | Product Name |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol | 5-Methyl-2-hexanol (B47235) |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether | 2-Ethoxy-5-methylhexane |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | 2-Cyano-5-methylhexane |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide | 2-Azido-5-methylhexane |

| Thiolate (RS⁻) | Sodium Ethanethiolate (NaSEt) | Thioether (Sulfide) | 2-(Ethylthio)-5-methylhexane |

Perhaps the most powerful derivatization strategy involves the formation of a Grignard reagent . byjus.com By reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding organomagnesium halide is formed. mnstate.eduwikipedia.org This reaction effectively inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center into a highly nucleophilic carbanion. adichemistry.commasterorganicchemistry.com

This Grignard reagent, (5-methylhexan-2-yl)magnesium bromide, is an exceptionally strong base and a potent nucleophile that can react with a wide range of electrophiles to create new carbon-carbon bonds. byjus.comadichemistry.com This opens up a vast number of synthetic possibilities for chain extension and functional group introduction. The table below summarizes some of the fundamental reactions of this Grignard reagent.

| Electrophilic Reagent | Intermediate Product (after Grignard addition) | Final Product (after acidic workup) | Product Functional Group |

| Formaldehyde (H₂CO) | Alkoxide Salt | 1-(5-Methylhexan-2-yl)methanol | Primary Alcohol |

| Other Aldehydes (R'CHO) | Alkoxide Salt | Substituted Secondary Alcohol | Secondary Alcohol |

| Ketones (R'₂CO) | Alkoxide Salt | Substituted Tertiary Alcohol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylate Salt | 2,5-Dimethylheptanoic acid | Carboxylic Acid |

| Esters (R'COOR'') | Alkoxide Salt (after double addition) | Tertiary Alcohol | Tertiary Alcohol |

Computational and Theoretical Studies on 2 Bromo 5 Methylhexane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide insights into electron distribution, molecular orbital energies, and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. DFT calculations can predict a variety of properties for 2-bromo-5-methylhexane, including its geometry, energy, and spectroscopic characteristics.

By employing a functional, such as B3LYP, and a basis set, like 6-31G*, one can optimize the molecular geometry of this compound to find its most stable three-dimensional structure. These calculations would reveal key bond lengths, bond angles, and dihedral angles. Furthermore, the total electronic energy of the molecule can be calculated, which is crucial for comparing the relative stabilities of different isomers or conformations.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Value |

| C-Br Bond Length (Å) | 1.96 |

| C-C Average Bond Length (Å) | 1.53 |

| C-H Average Bond Length (Å) | 1.09 |

| C-C-Br Bond Angle (°) | 111.5 |

| C-C-C Average Bond Angle (°) | 112.0 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar bromoalkanes.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. DFT calculations provide information about the energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be localized primarily on the bromine atom, reflecting its high electron density and nucleophilic character. Conversely, the LUMO is likely centered on the antibonding orbital of the C-Br bond, indicating that this is the most probable site for a nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 11.08 |

Note: The data in this table is hypothetical and serves as an example of typical MO energy values for a bromoalkane.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound, including its conformational changes and interactions with its environment.

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the interactions between the solute (this compound) and solvent molecules explicitly. For example, in a polar solvent like water or ethanol (B145695), the simulations would show the formation of a solvent shell around the polar C-Br bond. The strength and structure of these solvent-solute interactions can affect reaction rates and equilibria. By calculating the radial distribution function, one can gain quantitative insight into the organization of solvent molecules around the solute.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, which is a secondary alkyl halide, nucleophilic substitution reactions can proceed via either an S(_N)1 or S(_N)2 mechanism. Theoretical modeling can help to determine the preferred pathway under different conditions.

By calculating the energy profiles of both the S(_N)1 and S(_N)2 reaction pathways, the activation energies for each step can be determined. The S(_N)1 mechanism involves the formation of a carbocation intermediate, and its stability can be assessed computationally. The S(_N)2 mechanism proceeds through a five-coordinate transition state, the geometry and energy of which can also be calculated. Comparing the activation barriers for both mechanisms allows for a prediction of which pathway is more favorable. For a secondary halide like this compound, the choice between S(_N)1 and S(_N)2 is often sensitive to the nucleophile, solvent, and temperature, all of which can be modeled computationally.

Transition State Characterization for Substitution and Elimination Reactions

The reactions of this compound, a secondary bromoalkane, can proceed through various competing pathways, primarily nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2). The characterization of the transition state for each of these pathways is crucial for understanding the factors that govern the reaction's outcome.

S(_N)2 Transition State: The S(_N)2 reaction is a single-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. The transition state for this reaction features a pentacoordinate carbon atom, with the nucleophile and the leaving group positioned 180° from each other. This arrangement leads to an inversion of stereochemistry at the chiral center. For this compound, the bulky isobutyl group would create some steric hindrance, which can affect the energy of this transition state.

S(_N)1/E1 Transition State: Both the S(_N)1 and E1 reactions proceed through a common intermediate, a secondary carbocation, which is formed in the rate-determining step. The transition state leading to this carbocation involves the stretching and eventual breaking of the carbon-bromine bond. It has a significant degree of carbocationic character. The stability of this transition state is influenced by the ability of the solvent to stabilize the developing positive charge and the hyperconjugation provided by the alkyl groups.

E2 Transition State: The E2 reaction is also a concerted, one-step process where a base removes a proton from a carbon atom adjacent to the one bearing the bromine, simultaneously forming a double bond and expelling the bromide ion. The transition state requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. For this compound, proton removal can occur from either C1 or C3, leading to different alkene products. The geometry of the transition state is crucial in determining the regioselectivity of the elimination.

| Reaction Type | Key Features of the Transition State | Geometry | Charge Distribution | Influencing Factors |

|---|---|---|---|---|

| SN2 | Single, concerted step | Pentacoordinate carbon, trigonal bipyramidal | Partial negative charges on nucleophile and leaving group | Steric hindrance, nucleophile strength, solvent polarity (aprotic favored) |

| SN1/E1 | Formation of a carbocation intermediate | Trigonal planar carbocation-like structure | Developing positive charge on the carbon atom | Carbocation stability, solvent polarity (protic favored), leaving group ability |

| E2 | Single, concerted step | Anti-periplanar arrangement of H and Br | Partial negative charge on the base, developing double bond | Base strength, steric hindrance, solvent polarity |

Prediction of Reaction Pathways and Stereochemical Outcomes

Computational models can predict the favored reaction pathway by calculating the activation energies for the transition states of the competing S(_N)1, S(_N)2, E1, and E2 reactions. The pathway with the lowest activation energy will be the dominant one under a given set of conditions.

Factors influencing the competition between substitution and elimination for a secondary haloalkane like this compound include:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor E2 elimination, while strong, unhindered nucleophiles favor S(_N)2 substitution. Weak nucleophiles/bases favor S(_N)1 and E1 reactions.

Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring S(_N)1 and E1 pathways. Polar aprotic solvents are preferred for S(_N)2 reactions.

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher entropy of activation.

The stereochemical outcome of these reactions can also be predicted. An S(_N)2 reaction will result in a complete inversion of configuration at the chiral center. S(_N)1 reactions, proceeding through a planar carbocation, will lead to a racemic mixture of products. E2 elimination has stereochemical requirements, with the anti-periplanar arrangement being crucial.

| Conditions | Predicted Major Pathway | Predicted Major Product(s) | Stereochemical Outcome |

|---|---|---|---|

| Strong, unhindered nucleophile (e.g., I-) in a polar aprotic solvent (e.g., acetone) | SN2 | 2-iodo-5-methylhexane | Inversion of configuration |

| Weak nucleophile/solvent (e.g., H2O, EtOH) at low temperature | SN1 | 5-methylhexan-2-ol and 2-ethoxy-5-methylhexane | Racemization |

| Strong, sterically hindered base (e.g., t-BuOK) in a non-polar solvent | E2 | 5-methylhex-1-ene (Hofmann product) | Regioselective |

| Strong, unhindered base (e.g., EtO-) in ethanol at high temperature | E2 | 5-methylhex-2-ene (Zaitsev product) | Regioselective |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. For derivatives of this compound, QSAR models could be developed

Biological Interactions and Mechanistic Studies of 2 Bromo 5 Methylhexane

Enzyme Modulation and Inhibition

As an alkylating agent, 2-Bromo-5-methylhexane possesses the potential to interact with and modulate the function of various enzymes through the covalent modification of amino acid residues within their active or allosteric sites. biosynth.com

Cholinesterase Inhibition Mechanisms

While direct studies on this compound are lacking, some sources suggest that as a bromoalkane, it may act as a cholinesterase inhibitor. biosynth.com Cholinesterases, such as acetylcholinesterase (AChE), are crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

The likely mechanism of inhibition by an alkylating agent like this compound would involve the nucleophilic attack by a serine residue in the active site of the cholinesterase on the electrophilic carbon atom bonded to the bromine. This would result in the formation of a stable covalent bond, leading to irreversible inactivation of the enzyme.

Table 1: Potential Cholinesterase Inhibition by this compound

| Enzyme | Potential Inhibitor | Mechanism of Action | Consequence |

|---|

Modulation of Fatty Acid Metabolism Pathways

Some evidence suggests that certain bromoalkanes can interact with pathways of fatty acid metabolism, potentially leading to lipid peroxidation. nih.gov Bromine atoms, which could be generated from the metabolic degradation of this compound, are capable of reacting with polyunsaturated fatty acids. nih.gov This can occur through two primary mechanisms: the abstraction of a hydrogen atom from a bis-allylic position or by addition across a double bond. nih.gov Both of these initiation steps can lead to the formation of lipid radicals, which can then propagate a chain reaction of lipid peroxidation, damaging cellular membranes and generating reactive aldehydes.

Table 2: Potential Effects of this compound on Fatty Acid Metabolism

| Metabolic Process | Potential Effect of this compound Metabolites | Mechanism | Potential Outcome |

|---|

Interactions with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide array of xenobiotics, including halogenated alkanes. nih.gov It is plausible that this compound is a substrate for one or more CYP isoforms. The metabolism of halogenated alkanes by CYP enzymes can proceed through either oxidative or reductive pathways. nih.gov

Oxidative metabolism would likely involve the hydroxylation of the carbon atom bearing the bromine, leading to an unstable intermediate that would then eliminate hydrobromic acid to form an aldehyde or ketone. Reductive metabolism, on the other hand, could lead to the formation of a radical intermediate. These metabolic processes can sometimes result in the formation of reactive metabolites that can covalently bind to the enzyme, leading to mechanism-based inactivation, or interact with other cellular macromolecules, contributing to toxicity.

Table 3: Potential Interactions of this compound with Cytochrome P450 Enzymes

| Interaction | Potential Mechanism | Potential Consequence |

|---|---|---|

| Substrate Metabolism | Oxidation (hydroxylation) or reduction | Formation of metabolites, potential for bioactivation to reactive species |

Ion Channel Activity Modulation

Small, lipophilic molecules like this compound have the potential to partition into the lipid bilayer of cell membranes and interact with the hydrophobic domains of ion channel proteins. Such interactions can modulate the gating properties of these channels.

Chloride Channel Inhibition Mechanisms

It has been suggested that this compound may inhibit chloride channels. biosynth.com While the precise mechanism is unknown for this specific compound, one possibility is that it could physically occlude the pore of the channel, thereby preventing the passage of chloride ions. Another potential mechanism involves the compound binding to a regulatory site on the channel protein, which could allosterically induce a conformational change that favors a closed or non-conducting state. Given its alkylating nature, irreversible inhibition through covalent modification of the channel protein is also a possibility.

Sodium Channel Inhibition Mechanisms

Similarly, this compound has been proposed to inhibit sodium channels. biosynth.com Voltage-gated sodium channels are responsible for the rising phase of the action potential in excitable cells. Inhibition of these channels would lead to a decrease in excitability. The mechanism of inhibition by a small, neutral molecule like this compound could involve binding to a hydrophobic site within the channel pore, which is a common mechanism for many local anesthetics and other sodium channel blockers. This binding could be state-dependent, with a higher affinity for the open or inactivated states of the channel, which would lead to a use-dependent block.

Table 4: Potential Mechanisms of Ion Channel Modulation by this compound

| Ion Channel | Potential Effect | Potential Mechanism |

|---|---|---|

| Chloride Channels | Inhibition | Pore blockage, allosteric modulation, or covalent modification |

Anti-Proliferative and Cytotoxic Activity Research

Initial investigations have highlighted the efficacy of this compound in targeting cancer cells, with a particular focus on prostate cancer.

Studies in Cancer Cell Lines (e.g., Prostate Cancer Cells)

Alkylating Agent Modus Operandi

This compound is classified as a homologous series of compounds with an alkylating agent biosynth.com. The general mechanism of action for alkylating agents involves the formation of covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA. This process can lead to several cytotoxic outcomes that inhibit cancer cell proliferation.

The primary modes of action for alkylating agents include:

DNA Cross-linking: Formation of bonds between atoms within a single DNA strand (intrastrand) or between two different strands (interstrand). This cross-linking prevents the DNA from uncoiling, which is a necessary step for replication and transcription, thereby halting cell division researchgate.net.

Abnormal Base Pairing: Alkylation of DNA bases can lead to incorrect base pairing during DNA replication, resulting in mutations that can trigger apoptosis or render the cell non-viable.

DNA Strand Breaks: The alkylation of DNA can make the sugar-phosphate backbone more susceptible to breakage, leading to fragmentation of the DNA and subsequent cell death researchgate.net.

These actions are typically not specific to any particular phase of the cell cycle, allowing alkylating agents to be effective against a broad range of cancer cells.

Bioimaging and Fluorescent Staining Applications

Beyond its therapeutic potential, this compound has been noted for its utility in biological imaging.

Research on Sternal Gland Staining

The compound possesses fluorescence properties that make it suitable as a stain for sternal glands biosynth.com. This suggests its potential application as a fluorescent probe in research settings to visualize and study these specific anatomical structures. Detailed research studies elaborating on the specific protocols, excitation/emission spectra, and the nature of the interaction leading to the staining of sternal glands are not extensively documented in publicly available literature.

Molecular Target Identification and Validation in Biological Systems

While this compound is known to act as an alkylating agent, which broadly targets DNA, the specific molecular targets and the full extent of its interactions within biological systems are not well-defined in the current body of scientific literature. It is believed that the compound may inhibit chloride and sodium channels, which are involved in cell volume regulation and nerve transmission, respectively biosynth.com. However, comprehensive studies to validate these potential targets and elucidate the downstream signaling pathways affected by this compound are yet to be published. Further research is necessary to identify and validate its specific molecular targets to fully understand its mechanism of action and potential for therapeutic development.

Environmental Research Perspectives on 2 Bromo 5 Methylhexane

Environmental Fate and Transport Studies